4,5-Dichloro-2-cyano-imidazole
Description
Foundational Principles of Imidazole (B134444) Heterocyclic Systems
A key feature of imidazole is its amphoteric nature, meaning it can act as both an acid and a base. researchgate.netontosight.ai The nitrogen at the 3-position has a lone pair of electrons in an sp² orbital, making it basic and susceptible to protonation. google.comd-nb.info The N-H proton at the 1-position is weakly acidic and can be removed by a strong base. organic-chemistry.org This dual reactivity is crucial to its role in many chemical and biological processes. Furthermore, the imidazole ring exhibits a significant dipole moment, making it a polar molecule capable of engaging in hydrogen bonding. researchgate.netresearchgate.net
The reactivity of the imidazole ring is characterized by its susceptibility to electrophilic substitution, which typically occurs at the C4 and C5 positions due to their higher electron density compared to the C2 position. google.com Conversely, nucleophilic substitution is less common unless the ring is activated by strongly electron-withdrawing groups. d-nb.infoorganic-chemistry.org In such cases, the C2 position is the most prone to nucleophilic attack. d-nb.infoepo.org
Significance of Dihalo- and Cyano-Substituted Imidazole Scaffolds in Advanced Chemical Research
The introduction of halogen and cyano substituents onto the imidazole scaffold dramatically alters its electronic properties and reactivity, opening up new avenues for advanced chemical research. Dihalo-imidazoles, such as 4,5-dichloroimidazole (B103490), are important building blocks in organic synthesis. The chlorine atoms act as electron-withdrawing groups, which can influence the acidity of the N-H proton and the regioselectivity of further reactions. The presence of halogens also provides handles for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. Furthermore, derivatives of dichloro-imidazoles have been investigated for their potential as anticancer agents. google.com
The cyano group (-C≡N) is a powerful electron-withdrawing substituent with a linear geometry that significantly impacts the electronic and optical properties of the imidazole ring. d-nb.info Cyanoimidazoles are utilized in the synthesis of high-performance polymers that are thermally stable and have low flammability. mdpi.com They also serve as ligands in the creation of anisotropic conductors and as electron acceptors in charge-transfer solids. mdpi.com The cyano group itself is a versatile functional group that can be transformed into other moieties such as amines, carboxylic acids, and amides, further expanding the synthetic utility of these scaffolds.
The combination of both dihalo and cyano substituents on an imidazole ring, as seen in 4,5-dichloro-2-cyano-imidazole, creates a highly electron-deficient aromatic system. This unique electronic profile enhances the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic attack and influencing its coordination chemistry with metal ions. This class of compounds holds significant potential in materials science for the development of novel electronic materials and in medicinal chemistry as scaffolds for the design of targeted therapeutic agents.
Research Landscape of this compound within Synthetic and Structural Organic Chemistry
The specific compound this compound is a halogenated and cyanated imidazole derivative with the molecular formula C₄HCl₂N₃. researchgate.net Its research landscape within synthetic and structural organic chemistry is primarily centered on its synthesis and its role as a reactive intermediate.
Detailed research findings indicate that the synthesis of this compound can be achieved through the reaction of 4,5-dichloro-2-trichloromethyl-imidazole with an excess of ammonia (B1221849). organic-chemistry.org This method provides a direct route to this highly functionalized imidazole. While specific, detailed spectroscopic and crystallographic data for this compound are not widely available in peer-reviewed literature, its structural properties can be inferred from related compounds. For instance, the crystal structure of 4,5-dichloroimidazole reveals that the molecules are linked by intermolecular N-H···N hydrogen bonds to form one-dimensional chains. The presence of the additional electron-withdrawing cyano group in this compound is expected to influence these intermolecular interactions.
The reactivity of the cyano group in similar imidazole systems has been explored. For example, in the presence of copper(II) halides and alcohol solvents, the cyano group of 4,5-dicyano-1-methylimidazole can undergo alcoholysis to form carboximidate complexes. google.com This highlights the potential of the cyano group in this compound to participate in a variety of chemical transformations, making it a valuable synthon for the construction of more complex heterocyclic systems.
| Compound Name | Molecular Formula | Key Research Area | Reference(s) |
| This compound | C₄HCl₂N₃ | Synthesis and potential as a reactive intermediate. | researchgate.netorganic-chemistry.org |
| 4,5-Dichloroimidazole | C₃H₂Cl₂N₂ | Building block in synthesis, crystal structure analysis. | |
| 4,5-Dicyanoimidazole (B129182) | C₅H₂N₄ | Use in polymers, ligands, and charge-transfer solids. | mdpi.com |
| 4,5-Dicyano-1-methylimidazole | C₆H₄N₄ | Reactivity of cyano groups in the presence of metal catalysts. | google.com |
| 4,5-dichloro-2-trichloromethyl-imidazole | C₄HCl₅N₂ | Precursor for the synthesis of this compound. | organic-chemistry.org |
Structure
3D Structure
Properties
Molecular Formula |
C4HCl2N3 |
|---|---|
Molecular Weight |
161.97 g/mol |
IUPAC Name |
4,5-dichloro-1H-imidazole-2-carbonitrile |
InChI |
InChI=1S/C4HCl2N3/c5-3-4(6)9-2(1-7)8-3/h(H,8,9) |
InChI Key |
BPNNULHRWUWMFE-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NC(=C(N1)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 4,5 Dichloro 2 Cyano Imidazole
Reactivity of the Cyano Groups.
The electron-withdrawing nature of the dichlorinated imidazole (B134444) ring activates the cyano group towards various chemical transformations. These include nucleophilic additions, cycloaddition reactions, and reduction pathways.
Nucleophilic Addition Reactions (e.g., Alcoholysis to Carboximidate).
The carbon atom of the cyano group in 4,5-dichloro-2-cyano-imidazole is electrophilic and susceptible to attack by nucleophiles. One of the fundamental reactions of nitriles is their acid-catalyzed reaction with alcohols to form imino ester salts, a transformation known as the Pinner reaction. These resulting alkyl imidate salts, or Pinner salts, can be subsequently hydrolyzed to esters or react with ammonia (B1221849) or amines to yield amidines. While direct experimental data for the alcoholysis of this compound to its corresponding carboximidate is not extensively documented in readily available literature, the general mechanism of the Pinner reaction provides a well-established pathway for this transformation. The reaction is typically carried out by treating the nitrile with an anhydrous alcohol in the presence of a strong acid catalyst, such as hydrogen chloride.
The electron-poor nature of the nitrile in this compound suggests it would be a suitable substrate for such a reaction. The expected product would be the corresponding 4,5-dichloro-1H-imidazole-2-carboximidate.
Table 1: General Conditions for the Pinner Reaction of Nitriles
| Reactant | Reagents | Product | Reference |
| Nitrile | Alcohol, Acid Catalyst (e.g., HCl) | Alkyl Imidate Salt | nih.gov |
Cycloaddition Reactions (e.g., Azide-Nitrile for Tetrazole Formation).
The cyano group of this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. This reaction, often referred to as the azide-nitrile cycloaddition, is a powerful tool for the synthesis of 5-substituted tetrazoles. Research has demonstrated the synthesis of tetrazole derivatives starting from 4,5-dichloroimidazole (B103490) precursors, highlighting the feasibility of this transformation. semanticscholar.orgdavidpublisher.comresearchgate.net
In a typical procedure, a Schiff base derived from a 4,5-dichloro-imidazole derivative is reacted with sodium azide (B81097) to construct the tetrazole ring. semanticscholar.orgdavidpublisher.comresearchgate.net This transformation provides a versatile route to novel heterocyclic compounds with potential biological activity.
Table 2: Synthesis of Tetrazole Derivatives from 4,5-Dichloroimidazole Precursors
| Starting Material | Reagent | Product | Reference |
| Schiff base of 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone | Sodium Azide | Tetrazole derivative | semanticscholar.orgdavidpublisher.comresearchgate.net |
Reduction Pathways of Nitrile Functionalities.
The nitrile group of this compound can be reduced to a primary amine, providing a pathway to 2-(aminomethyl)-4,5-dichloro-1H-imidazole. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
While specific literature detailing the reduction of this compound is sparse, the general methodologies for nitrile reduction are well-established. Catalytic hydrogenation is often performed using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve efficient conversion. The use of a proton-exchange membrane (PEM) reactor has also been shown to be an effective method for the electrocatalytic hydrogenation of cyanoarenes to their corresponding benzylamines under mild conditions.
Table 3: General Methods for the Reduction of Nitriles to Primary Amines
| Reducing Agent/Method | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Primary Amine |
| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas, catalyst, solvent (e.g., ethanol (B145695), acetic acid) | Primary Amine |
| Sodium Borohydride (NaBH₄) | In combination with a catalyst (e.g., CoCl₂) | Primary Amine |
| Electrocatalytic Hydrogenation (PEM reactor) | PtPd/C cathode, room temperature | Primary Amine |
Reactivity of the Chloro Substituents.
The chloro substituents at the 4- and 5-positions of the imidazole ring are susceptible to nucleophilic displacement and can be functionalized through metal-mediated reactions. The reactivity of these chloro groups allows for the introduction of a wide range of substituents onto the imidazole core.
Nucleophilic Displacement and Substitution Reactions.
The chloro groups of this compound can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the cyano group and the imidazole ring itself facilitates these reactions. Studies on analogous systems, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, have shown that the chloro substituents can be readily displaced by nucleophiles like amines, phenols, and thiols. researchgate.net For instance, the reaction with aniline (B41778) can lead to the corresponding mono- or di-substituted amino-imidazole derivatives.
The regioselectivity of these substitution reactions can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, selective mono-substitution can be achieved, while in others, di-substitution occurs.
Table 4: Nucleophilic Substitution Reactions on Dichloro-Heterocyclic Systems
| Substrate | Nucleophile | Product | Reference |
| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Aniline | 4-Chloro-2-cyano-5-phenylaminopyridazin-3(2H)-one | researchgate.net |
| 2-Substituted N-methylpyridinium ions | Piperidine | Piperidino-N-methylpyridinium ions | nih.gov |
Metal-Mediated Functionalization (e.g., Metal-Halogen Exchange).
The chloro substituents on the imidazole ring can undergo metal-halogen exchange reactions, providing a powerful method for the introduction of new functional groups. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated imidazole can then be reacted with a variety of electrophiles to introduce carbon, silicon, or other substituents.
Research on polyhalogenated imidazoles has demonstrated the feasibility of metal-halogen exchange. For instance, treatment of 2-bromo-4,5-dichloroimidazole with two equivalents of butyllithium (B86547) results in a 1,2-dilithiated intermediate that can be trapped with electrophiles. This indicates that the chloro groups are reactive towards metal-halogen exchange, although the bromo group is typically more reactive. This methodology opens up avenues for the synthesis of a wide array of 4,5-disubstituted-2-cyano-imidazoles.
Table 5: Examples of Metal-Halogen Exchange on Halogenated Imidazoles
| Substrate | Reagent | Intermediate/Product | Reference |
| 2-Bromo-4,5-dichloroimidazole | 2 eq. Butyllithium | 1,2-Dilithiated imidazole |
Reactivity of the Imidazole Ring System.
The reactivity of the this compound ring is dominated by the strong inductive and mesomeric electron-withdrawing properties of the chloro and cyano substituents. These groups deactivate the ring towards electrophilic attack and activate it towards nucleophilic substitution.
Electrophilic and Nucleophilic Aromatic Substitution Profiles.
Electrophilic Aromatic Substitution: The imidazole ring in this compound is highly deactivated towards electrophilic aromatic substitution (SEAr). The presence of three electron-withdrawing groups significantly reduces the electron density of the aromatic system, making it a very poor nucleophile. Consequently, classical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions. There is a lack of published research detailing successful electrophilic aromatic substitution on this specific compound, which is consistent with the predicted low reactivity.
Nucleophilic Aromatic Substitution: In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C4 and C5 positions are activated for displacement by nucleophiles. Studies on structurally related dihaloimidazoles and dicyanoimidazoles provide significant insight into this reactivity.
Research on 2,4-dihalogeno-1-methyl-5-nitroimidazoles has shown that the regioselectivity of nucleophilic attack is dependent on the nature of the nucleophile. researchgate.net "Hard" nucleophiles, such as methoxide (B1231860) or cyanide, tend to attack the C2 position, while "softer" nucleophiles like amines and thiols preferentially substitute the halogen at the C4 position. researchgate.net While this compound lacks a halogen at C2, this principle suggests that the electronic environment of the C4 and C5 positions can be selectively targeted.
In similar electron-poor heterocyclic systems, such as 4,5-dicyanoimidazoles, nucleophilic displacement of leaving groups is a well-established reaction pathway. The reactivity of this compound with various nucleophiles is a key route for its derivatization. For example, patent literature describes the reaction of the N-H group of the imidazole with electrophiles like N,N-dimethylsulfamoyl chloride in the presence of a base, which proceeds without displacing the chlorine atoms, indicating the N-H proton is the most acidic site under these conditions. google.comgoogle.com However, with stronger nucleophiles or under different conditions, displacement of the chlorine atoms is expected.
The table below summarizes representative nucleophilic substitution reactions on related halo-nitroimidazole systems, which can serve as a model for the expected reactivity of this compound.
| Substrate | Nucleophile | Position of Substitution | Product | Reference |
| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | C5 | Ethyl 2-((1-benzyl-4-nitro-1H-imidazol-5-yl)thio)acetate | rsc.org |
| 2,4-Dibromo-1-methyl-5-nitroimidazole | Thiols (soft nucleophile) | C4 | 2-Bromo-1-methyl-4-(alkylthio)-5-nitroimidazole | researchgate.netcapes.gov.br |
| 2,4-Dibromo-1-methyl-5-nitroimidazole | Methoxide (hard nucleophile) | C2 | 4-Bromo-2-methoxy-1-methyl-5-nitroimidazole | researchgate.netcapes.gov.br |
Generation and Reactivity of Imidazolyl Carbanions.
The generation of a carbanion on the this compound ring by direct deprotonation of a C-H bond is not applicable as there are no ring C-H bonds. However, carbanionic character can be induced at the C4 or C5 positions through halogen-metal exchange. This approach is particularly useful for creating carbon-carbon or carbon-heteroatom bonds.
Studies on protected 4,5-diiodoimidazoles have demonstrated that regioselective halogen-metal exchange can be achieved. The reaction of a protected 4,5-diiodoimidazole with an organocuprate reagent resulted in the formation of a 5-cuprated imidazole species. This organocopper intermediate, which has significant carbanionic character, readily reacts with various electrophiles to furnish functionalized imidazoles in good yields. This suggests that a similar strategy could be applied to this compound, likely using organolithium reagents to perform a chlorine-lithium exchange, although this may be complicated by potential attack at the cyano group.
The table below illustrates the generation and reaction of an imidazolyl organometallic intermediate from a related diiodoimidazole.
| Substrate | Reagent Sequence | Intermediate | Electrophile | Product | Reference |
| Protected 4,5-diiodoimidazole | 1. (PhMe₂CCH₂)₂CuLi | 5-Cuprated imidazole | Allyl Bromide | Protected 5-allyl-4-iodoimidazole |
Furthermore, the reaction of lithiated imidazolyl N-oxyl 3-oxide, a dipole-stabilized paramagnetic carbanion, with various electrophiles has been reported, showcasing the utility of metallated imidazole intermediates in synthesis. nih.gov
Pathways for Selective Functionalization and Derivatization.
Selective functionalization of this compound is crucial for its application as a building block, for instance, in the synthesis of agrochemicals like cyazofamid. google.comchemicalbook.comlookchem.com Derivatization can occur at the N-H position or by substitution of the C4/C5 chlorine atoms.
N-H Functionalization: The proton on the imidazole nitrogen is acidic and can be readily removed by a base. The resulting imidazolide (B1226674) anion is a potent nucleophile and can react with a variety of electrophiles. A prominent example is the reaction with N,N-dimethylsulfamoyl chloride in the presence of a base like potassium carbonate to install a sulfamoyl group on the nitrogen atom. google.comgoogle.com
Selective C-Cl Bond Functionalization: The two chlorine atoms at C4 and C5 are chemically distinct and offer opportunities for selective or sequential substitution. Transition metal-catalyzed cross-coupling reactions are powerful tools for achieving such selective functionalization.
Catalyst-controlled regioselective Suzuki couplings have been successfully applied to various dihaloazoles. ias.ac.in By carefully selecting the palladium catalyst and ligands, it is possible to selectively mono-arylate either of the C-X bonds. This methodology allows for the construction of diverse substituted imidazoles in a modular fashion. Although not demonstrated specifically on this compound, this approach represents a highly promising strategy for its selective functionalization.
The table below outlines different catalytic systems used for regioselective Suzuki coupling on a model dihaloazole, demonstrating the principle of catalyst-controlled selectivity.
| Substrate | Boronic Acid | Catalyst/Ligand | Position of Coupling | Yield (%) | Reference |
| 2,4-Dibromo-1-methylimidazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | C2 | 85 | |
| 2,4-Dibromo-1-methylimidazole | Phenylboronic acid | Pd₂dba₃ / P(t-Bu)₃ | C4 | 80 |
This catalyst-dependent selectivity provides a robust pathway for the synthesis of complex imidazole derivatives from dihalo precursors. The principles of halogen-metal exchange discussed in section 3.3.2 also represent a key pathway for selective functionalization, allowing for the introduction of a wide range of electrophiles at a specific position.
Spectroscopic and Crystallographic Characterization of 4,5 Dichloro 2 Cyano Imidazole and Its Derivatives
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for determining the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce atomic arrangements, bond types, and electronic configurations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.
In derivatives of the imidazole (B134444) core, the chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the nature and position of substituents. For instance, in the ¹H NMR spectrum of a derivative like (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide, aromatic protons typically appear as multiplets in the range of δ 7.02–7.12 ppm, while the N-H protons of the imidazole ring are observed as a singlet at approximately δ 9.59 ppm. nih.gov The acidic N-H proton of an imidazole ring may sometimes not be observed or may appear as a broad signal due to exchange with residual deuterated water in the NMR solvent, such as DMSO-d₆. ijcce.ac.ir
The ¹³C NMR spectrum provides information on the carbon skeleton. For the aforementioned diphenyl derivative, characteristic signals are observed at δ 87.5, 117.3 (for the C≡N carbon), 127.4, 128.1, 129.1, 135.5 (for aromatic carbons), and 163.5 ppm (for the C=N carbon). nih.gov The presence of electron-withdrawing groups like chlorine and cyano directly attached to the imidazole ring in 4,5-dichloro-2-cyano-imidazole would be expected to significantly influence the chemical shifts of the ring carbons, typically shifting them to a higher frequency (downfield).
Table 1: Representative NMR Data for an Imidazole Derivative
| Nucleus | Chemical Shift (δ, ppm) | Compound |
|---|---|---|
| ¹H | 7.02–7.12 (m) | (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide |
| ¹H | 9.59 (s) | (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide |
| ¹³C | 87.5, 127.4, 128.1, 129.1, 135.5 | (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide |
| ¹³C | 117.3 (C≡N) | (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide |
| ¹³C | 163.5 (C=N) | (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide |
Data sourced from a study on (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound and its derivatives, the IR spectrum would exhibit several characteristic absorption bands. The most prominent would be the sharp and strong stretching vibration of the cyano group (C≡N), typically appearing in the region of 2200–2300 cm⁻¹. For example, in (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide, this peak is observed at 2204 cm⁻¹. nih.gov
Other important vibrations include the N-H stretch of the imidazole ring, which appears as a broad band around 3086-3445 cm⁻¹, and the C=N stretching vibrations within the imidazole ring, found in the 1600–1660 cm⁻¹ region. nih.govnih.gov The presence of chloro substituents would give rise to C-Cl stretching bands, which are typically found in the fingerprint region below 800 cm⁻¹. ijcce.ac.ir For instance, a C-Cl stretching frequency has been noted at 725 cm⁻¹ for a 2-(4-chlorophenyl)-4,5-dicyanoimidazole derivative. ijcce.ac.ir
Table 2: Key IR Absorption Frequencies for Imidazole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Example Compound |
|---|---|---|
| N-H Stretch | ~3086 - 3445 | (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide nih.gov |
| C≡N Stretch | ~2204 | (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide nih.gov |
| C=N Stretch | ~1609 - 1658 | (3a,6a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diylidene)dicyanamide nih.gov |
| C-Cl Stretch | ~725 | 2-(4-chlorophenyl)-4,5-dicyanoimidazole ijcce.ac.ir |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is an aromatic system, and its UV-Vis absorption is sensitive to the substituents attached to it.
Derivatives of imidazole exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. For example, in studies involving 1H-imidazole-4,5-dicarboxylic acid (IDCA) functionalized on silver nanoparticles, the UV-visible spectra show a strong surface plasmon resonance (SPR) peak at 397 nm. nih.gov Upon interaction with other molecules, this peak can shift, indicating changes in the electronic environment of the imidazole derivative. For instance, reaction with homocysteine causes a new SPR peak to generate at 512 nm. nih.gov Gold(I) complexes containing 4,5-dichloro-imidazole and 4,5-dicyano-imidazole ligands have also been characterized, indicating that the electronic properties of these ligands are suitable for coordination chemistry. researchgate.net The specific absorption maxima (λ_max) for this compound would be influenced by the combined electronic effects of the chloro and cyano substituents on the imidazole chromophore.
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For a compound like 4,5-dicyanoimidazole (B129182) (a related structure), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (118.10 g/mol ). nih.gov The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives structural clues. For 4,5-dicyanoimidazole, major fragment peaks are observed at m/z 118 and 91. nih.gov For 4,5-dichloro-2-(trifluoromethyl)imidazole, the molecular weight is 204.96 g/mol , which would be the expected value for its molecular ion peak. biosynth.com This technique is thus essential for confirming the identity and structure of newly synthesized imidazole derivatives.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide data on molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed.
Studies on derivatives provide insight into the expected structural parameters of the this compound framework. For example, the crystal structure of 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile, which has a similar dicyanoimidazole core, has been determined. nih.gov It crystallizes in the triclinic space group P-1. nih.gov In the crystal structure of gold(I) phosphane complexes with 4,5-dichloro-1H-imidazolate and 4,5-dicyano-1H-imidazolate ligands, the Au–N bond distances are reported to be in the range of 2.049 to 2.066 Å, while Au-P bond lengths are around 2.236 Å. researchgate.net
Table 3: Selected Crystallographic Data for an Imidazole Derivative
| Parameter | Value | Compound |
|---|---|---|
| Crystal System | Triclinic | 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile nih.gov |
| Space Group | P-1 | 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile nih.gov |
| a (Å) | 6.4831 (6) | 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile nih.gov |
| b (Å) | 6.7538 (6) | 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile nih.gov |
| c (Å) | 10.4040 (11) | 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile nih.gov |
| α (°) | 77.865 (9) | 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile nih.gov |
| β (°) | 84.297 (8) | 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile nih.gov |
| γ (°) | 74.499 (8) | 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile nih.gov |
Elucidation of Molecular Conformation and Packing Arrangements
The molecular conformation of this compound is anticipated to be largely planar, a characteristic feature of the imidazole ring. The planarity arises from the sp² hybridization of the ring atoms. The cyano group at the 2-position is also expected to lie in the plane of the imidazole ring to maximize electronic conjugation.
The crystal packing of imidazole derivatives is heavily influenced by hydrogen bonding and other intermolecular forces. researchgate.netresearchgate.netrsc.org For the closely related compound, 4,5-dichloroimidazole (B103490), crystallographic studies have provided detailed insights into its packing arrangement. It crystallizes in the tetragonal space group P4₁2₁2 with eight molecules per unit cell. researchgate.net This arrangement indicates a well-ordered, three-dimensional network.
It is plausible that this compound would adopt a similar packing strategy, dominated by hydrogen bonds and potentially influenced by dipole-dipole interactions involving the cyano and chloro substituents. The arrangement of molecules in the crystal lattice would aim to maximize packing efficiency and stabilize the structure through a network of intermolecular forces.
Below is a representative table of crystallographic data for the related compound, 4,5-dichloroimidazole, which serves as a model for the type of data obtained in such a study. researchgate.net
| Parameter | Value for 4,5-Dichloroimidazole |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| a (Å) | 6.842 |
| c (Å) | 24.140 |
| Z (Molecules per unit cell) | 8 |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The intermolecular interactions in crystalline this compound would be multifaceted. The primary interaction governing the crystal packing of many imidazole derivatives is the N-H···N hydrogen bond, which typically forms chains or tape motifs. researchgate.netresearchgate.netrsc.orgsemanticscholar.orgznaturforsch.com This strong, directional interaction is expected to be a key feature in the crystal structure of the title compound.
In addition to the principal N-H···N hydrogen bonds, other weaker interactions would also play a significant role. These include:
Halogen bonding: The chlorine atoms at the 4 and 5 positions can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.
Dipole-dipole interactions: The polar cyano group introduces a significant dipole moment, leading to dipole-dipole interactions that would influence the molecular arrangement.
π-π stacking: The aromatic imidazole rings may engage in π-π stacking, further stabilizing the crystal lattice.
The interplay of these forces would create a complex and robust three-dimensional supramolecular architecture. The study of these networks is crucial for understanding the physical properties of the solid material. semanticscholar.org
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgrsc.orgscirp.orgresearchgate.netnih.govcrystalexplorer.netmdpi.comrsc.orgmdpi.com This method partitions the crystal space into regions belonging to each molecule, allowing for a detailed analysis of how neighboring molecules interact.
For this compound, a Hirshfeld surface analysis would provide a three-dimensional map of intermolecular close contacts. Key features that would be visualized include:
dnorm surfaces: These surfaces are colored to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii. Bright red spots on the dnorm surface would highlight the most significant interactions, such as the N-H···N hydrogen bonds. nih.govmdpi.com
The analysis would likely reveal a high percentage of H···Cl and H···N contacts, corresponding to hydrogen bonding and other close interactions. The H···H contacts would also be significant, representing van der Waals forces.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the table below.
| Interaction Type | Hypothetical Contribution (%) |
|---|---|
| H···H | ~35% |
| Cl···H | ~25% |
| N···H | ~20% |
| C···H | ~10% |
| Other | ~10% |
Elemental Composition and Purity Determination
Elemental analysis is a fundamental technique for verifying the elemental composition of a synthesized compound and assessing its purity. velp.comazom.comwikipedia.orgelementar.comaccessengineeringlibrary.comresearchgate.netrsc.org For this compound (C₄HCl₂N₃), this is typically achieved through combustion analysis, which determines the mass percentages of carbon, hydrogen, and nitrogen.
The theoretical elemental composition is calculated from the molecular formula. The experimental values obtained from the analysis are then compared to these theoretical values. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values. nih.govacs.org This technique is crucial for confirming the identity and purity of a newly synthesized batch of the compound. nih.gov
The theoretical and a hypothetical experimental elemental analysis for this compound are presented in the table below.
| Element | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|
| Carbon (C) | 27.62% | 27.55% |
| Hydrogen (H) | 0.58% | 0.61% |
| Nitrogen (N) | 24.16% | 24.09% |
| Chlorine (Cl) | 40.75% | - |
In-Depth Analysis of this compound in Coordination Chemistry Fails to Yield Sufficient Data for a Comprehensive Review
A thorough investigation into the coordination chemistry and metal complexation of the specific ligand this compound has revealed a significant scarcity of available scientific literature. Despite a comprehensive search for detailed research findings on its interaction with various d-block metal ions, including Cu(II), Ag(I), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II), the required data to construct a detailed, informative, and scientifically accurate article as per the specified outline could not be located.
The initial aim was to elaborate on the ligand design principles, focusing on the distinct coordination potential of its imidazole nitrogen atoms and the cyano group. This would have been followed by a detailed section on the synthesis and characterization of its transition metal complexes, discussing the formation of both monomeric and polymeric structures. A final section was planned to cover the spectroscopic and structural elucidation of the metal-ligand bonding.
However, the available research literature predominantly focuses on related but structurally distinct imidazole derivatives, such as 4,5-dicyanoimidazole or other substituted imidazoles. While a study on silver(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole was identified, it does not provide the necessary details about the coordination behavior of the imidazole nitrogen and the cyano group in forming conventional coordination complexes.
Consequently, crucial information required to populate the outlined sections, including detailed research findings and data for interactive tables on synthetic methods, spectroscopic data (IR, UV-Vis, NMR), and crystallographic parameters of the specific complexes, is not present in the public domain or accessible scientific databases. The lack of specific experimental and theoretical studies on the coordination complexes of this compound prevents a scientifically rigorous and thorough discussion as mandated by the requested article structure.
Therefore, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline due to the insufficient volume of primary research on this particular chemical compound's coordination chemistry.
Coordination Chemistry and Metal Complexation of 4,5 Dichloro 2 Cyano Imidazole Ligands
Investigation of Electronic and Magnetic Properties of Coordination Compounds
Detailed experimental data on the electronic and magnetic properties of coordination compounds specifically featuring the 4,5-dichloro-2-cyano-imidazole ligand are not extensively available in the public domain. Scientific literature provides insights into related imidazole (B134444) and cyano-imidazole complexes, which can offer a theoretical framework for predicting the behavior of complexes with this specific ligand.
The electronic properties of transition metal complexes are fundamentally dictated by the interaction between the metal's d-orbitals and the ligand's molecular orbitals. For an imidazole-based ligand like this compound, the nitrogen atoms of the imidazole ring are the primary coordination sites. The electronic spectrum of such complexes, typically studied using UV-Vis spectroscopy, would be expected to show bands arising from d-d transitions within the metal center and charge transfer transitions between the metal and the ligand. The energies of these transitions are influenced by the ligand field strength, which in turn is affected by the electron-withdrawing chloro and cyano substituents on the imidazole ring. These groups are expected to modulate the electron density on the coordinating nitrogen atoms, thereby influencing the electronic structure of the resulting complex.
The magnetic properties of these coordination compounds depend on the number of unpaired electrons in the metal center and the interactions between these electrons. lasalle.edu Complexes can be paramagnetic if they contain unpaired electrons or diamagnetic if all electrons are paired. lasalle.edu The magnetic susceptibility of a complex can be measured to determine its effective magnetic moment. For multinuclear complexes, where two or more metal centers are bridged by ligands, magnetic exchange interactions can occur. These interactions, which can be either ferromagnetic (aligning the spins of unpaired electrons) or antiferromagnetic (pairing up the spins), are mediated by the bridging ligands. The cyano group, when involved in bridging, is known to be an effective mediator of magnetic interactions.
While specific data tables for this compound complexes are not available, the table below illustrates the type of data that would be collected in such investigations for analogous, hypothetical complexes.
Table 1: Hypothetical Electronic and Magnetic Data for M(II)-4,5-dichloro-2-cyano-imidazole Complexes
| Metal Ion (M) | Geometry | Key UV-Vis Peaks (nm) (Assignment) | Magnetic Moment (μB) | Magnetic Behavior |
|---|---|---|---|---|
| Cu(II) | Octahedral | ~650 (d-d), ~350 (LMCT) | ~1.9 - 2.1 | Paramagnetic |
| Ni(II) | Octahedral | ~700, ~400 (d-d), ~300 (LMCT) | ~2.9 - 3.4 | Paramagnetic |
| Co(II) | Tetrahedral | ~600, ~500 (d-d) | ~4.3 - 5.2 | Paramagnetic |
Note: This table is illustrative and not based on experimental data for this compound complexes.
Catalytic Applications of Metal-Imidazole Complexes
The catalytic activity of metal complexes is a significant area of research, with applications spanning various organic transformations. Imidazole-containing ligands are of particular interest due to their prevalence in the active sites of metalloenzymes. While specific studies on the catalytic applications of metal complexes derived from this compound are not prominent in the available literature, the general principles of catalysis by metal-imidazole complexes can be discussed.
Metal complexes can catalyze reactions by acting as Lewis acids, by facilitating redox processes, or by bringing reactants together in the coordination sphere of the metal ion. The electronic and steric properties of the ligands play a crucial role in determining the catalytic efficiency and selectivity of the complex. The presence of electron-withdrawing groups, such as the chloro and cyano substituents in this compound, can enhance the Lewis acidity of the metal center, which could be beneficial for reactions like aldol condensations or Diels-Alder reactions.
Copper(II)-imidazole complexes, for instance, have been explored as catalysts in various oxidation and coupling reactions. nih.gov Palladium-imidazole complexes are known to be effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials. nih.gov
The table below provides examples of catalytic reactions where metal-imidazole complexes have been employed and could be potential areas of investigation for complexes of this compound.
Table 2: Potential Catalytic Applications for Metal-4,5-dichloro-2-cyano-imidazole Complexes
| Metal Complex | Reaction Type | Substrates | Products | Potential Advantages of the Ligand |
|---|---|---|---|---|
| Palladium(II) | Suzuki-Miyaura Coupling | Aryl halides, Boronic acids | Biaryls | Enhanced stability and catalyst lifetime due to strong coordination. |
| Copper(II) | Oxidation of Alcohols | Primary/Secondary Alcohols | Aldehydes/Ketones | Tunable redox potential of the metal center. |
| Zinc(II) | Aldol Condensation | Aldehydes, Ketones | β-hydroxy carbonyls | Increased Lewis acidity promoting substrate activation. |
Note: This table is speculative and suggests potential applications based on the known catalytic activity of other metal-imidazole complexes.
In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the theoretical and computational study of the chemical compound this compound. Despite the availability of advanced computational methods that are frequently applied to novel molecules, detailed analyses pertaining to this specific imidazole derivative are not publicly available.
Efforts to gather data for a detailed article focusing on the theoretical and computational characterization of this compound have been unsuccessful. The intended analysis was to cover a range of modern computational techniques, including Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Molecular Dynamics (MD) simulations. However, no published studies were found that have performed these specific calculations on this compound.
The planned investigation was structured to explore several key aspects of the molecule's theoretical profile:
Density Functional Theory (DFT) Calculations: This widely used method would have been central to understanding the molecule's fundamental properties. The goal was to investigate:
Geometry Optimization and Electronic Structure: Determining the most stable three-dimensional structure of the molecule and analyzing its frontier molecular orbitals (HOMO-LUMO) to understand its electronic behavior and reactivity.
Spectroscopic Properties: Simulating its infrared (IR) and UV-Visible (UV-Vis) spectra to predict how the molecule interacts with electromagnetic radiation, providing a theoretical fingerprint for its identification.
Aromaticity and Tautomerism: Quantifying the aromatic character of the imidazole ring and computationally exploring the potential existence and relative stability of different tautomeric forms.
Advanced Quantum Chemical Topology Analysis:
QTAIM for Bonding Analysis: This technique would have been used to analyze the electron density distribution to provide a detailed picture of the chemical bonds within the molecule, characterizing their nature (e.g., covalent, ionic, hydrogen bonds).
Molecular Dynamics and Reaction Pathway Analysis:
Simulations in this area would have offered insights into the molecule's behavior over time, its interactions with solvents or other molecules, and potential pathways for chemical reactions.
While computational studies have been performed on related structures, such as 4,5-dichloroimidazole (B103490) (lacking the 2-cyano group) and other substituted imidazole systems, these findings cannot be directly extrapolated to this compound. The presence of the electron-withdrawing cyano group at the 2-position is expected to significantly alter the molecule's electronic structure, reactivity, and spectroscopic properties.
The absence of such fundamental computational research indicates that this compound is a compound whose theoretical and electronic properties have not yet been characterized in the scientific literature. Consequently, the creation of a scientifically accurate and detailed article based on the requested outline is not possible at this time. This highlights a potential opportunity for future research in the field of computational chemistry to explore and characterize this and other understudied heterocyclic compounds.
Theoretical and Computational Studies of 4,5 Dichloro 2 Cyano Imidazole
Prediction of Chemical Reactivity, Regioselectivity, and Stability
The chemical reactivity of 4,5-Dichloro-2-cyano-imidazole can be systematically predicted using a variety of global and local reactivity descriptors derived from computational calculations. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions and the likely sites of interaction.
Global Reactivity Descriptors:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value of chemical hardness suggests greater stability.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile.
The presence of two chlorine atoms and a cyano group, all of which are electron-withdrawing, is expected to significantly lower the energy of the LUMO, making this compound a potent electrophile. This would be reflected in a high electrophilicity index.
Illustrative Data Table of Global Reactivity Descriptors:
| Descriptor | Symbol | Formula | Predicted Trend for this compound |
| HOMO Energy | EHOMO | - | Relatively low due to electron-withdrawing groups |
| LUMO Energy | ELUMO | - | Significantly low, indicating good electrophilic character |
| Energy Gap | ΔE | ELUMO - EHOMO | Relatively small, suggesting moderate to high reactivity |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Moderate |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Negative, indicating it is an electron acceptor |
| Electrophilicity Index | ω | μ2 / (2η) | High |
Note: The values in this table are illustrative and represent expected trends based on the molecular structure. Actual values would be obtained from specific quantum chemical calculations.
Regioselectivity:
Regioselectivity, or the prediction of which atom in a molecule is most likely to react, is often elucidated using local reactivity descriptors such as Fukui functions. Fukui functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.
f+(r): Indicates the propensity of a site to undergo a nucleophilic attack.
f-(r): Indicates the propensity of a site to undergo an electrophilic attack.
f0(r): Indicates the propensity of a site to undergo a radical attack.
For this compound, the carbon atom of the cyano group and the carbon atoms attached to the chlorine atoms are expected to be the most electrophilic centers, making them susceptible to nucleophilic attack. The nitrogen atoms of the imidazole (B134444) ring would likely be the primary sites for electrophilic attack, although their nucleophilicity would be diminished by the electron-withdrawing substituents.
Stability:
Electrostatic Potential (ESP) Mapping and Analysis of Charge Distribution
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The ESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green regions: Represent areas of neutral potential.
For this compound, the ESP map is expected to show regions of high negative potential (red) around the nitrogen atoms of the imidazole ring and the nitrogen atom of the cyano group, due to the presence of lone pairs of electrons. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atom attached to the imidazole nitrogen and, to a lesser extent, the carbon atoms bonded to the chlorine atoms and the cyano group. This is a direct consequence of the electron-withdrawing nature of the substituents, which polarizes the electron density away from these areas.
Analysis of Charge Distribution:
A quantitative analysis of the charge distribution can be obtained through various population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule, providing a numerical representation of the electron distribution.
Illustrative Data Table of Atomic Charges:
| Atom | Predicted Partial Charge | Rationale |
| N (imidazole ring) | Negative | Lone pair of electrons and higher electronegativity than carbon. |
| C (attached to Cl) | Positive | Electron-withdrawing effect of chlorine. |
| Cl | Negative | High electronegativity. |
| C (cyano group) | Positive | Electron-withdrawing effect of the nitrogen atom. |
| N (cyano group) | Negative | High electronegativity and lone pair of electrons. |
Note: The charges in this table are qualitative predictions. The actual numerical values would be determined through quantum chemical calculations.
The analysis of the charge distribution complements the ESP map, confirming the polarization of the molecule. The significant charge separation in this compound suggests that it is a polar molecule with distinct sites for electrostatic interactions with other molecules. This polarity is a key factor in determining its solubility, crystal packing, and intermolecular interactions.
Applications in Advanced Chemical Materials and Synthetic Intermediates Non Prohibited
Role as Versatile Synthetic Intermediates for Complex Organic Structures
4,5-Dichloro-2-cyano-imidazole serves as a versatile precursor in the synthesis of diverse heterocyclic compounds. The presence of two chlorine atoms and a cyano group on the imidazole (B134444) ring provides multiple reactive sites for nucleophilic substitution, reduction, and cyclization reactions. This allows for the construction of more complex molecular frameworks. For instance, it has been used as a starting material for the synthesis of various imidazole derivatives through multi-step reaction sequences. researchgate.netsemanticscholar.org
The synthetic utility of this compound is demonstrated in its conversion to other heterocyclic systems. For example, it can be a precursor for tetrazole derivatives. semanticscholar.org The general strategy involves the reaction of the imidazole core with other reagents to build new ring systems, showcasing its role as a foundational scaffold in heterocyclic chemistry.
A notable application of a derivative, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide (cyazofamid), highlights the importance of the chloro-cyano-imidazole core as an intermediate in the agrochemical industry. google.com The synthesis of this fungicide originates from precursors that establish the substituted imidazole ring, which is then further functionalized. This underscores the role of such imidazole intermediates in accessing complex, commercially significant organic molecules.
Integration into Dye-Sensitized Solar Cells (DSSCs) as Sensitizers
Imidazole-based compounds have garnered significant attention as components of sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs). nih.govrsc.orgscispace.com The amphoteric nature of the imidazole motif allows it to function as a donor, acceptor, or a π-linker within the D-π-A (donor-π-acceptor) architecture of organic dyes. nih.gov The integration of imidazole chromophores into DSSC dyes can enhance light-harvesting properties and reduce charge recombination, which are critical for improving solar cell efficiency. nih.gov
While direct integration of this compound as a sensitizer (B1316253) is not extensively documented, its structural features suggest potential for such applications. The imidazole core can be functionalized to tune the electronic and photophysical properties of the resulting dye. For instance, new imidazole-based sensitizers are continually being synthesized and evaluated for their performance in DSSCs, with some showing promising power conversion efficiencies. rsc.orgresearchgate.netresearchgate.net The cyano group, a common electron acceptor in DSSC dyes, and the chloro substituents, which can be replaced to introduce other functional groups, make this compound a plausible candidate for derivatization into novel sensitizers.
The general performance of imidazole-based dyes in DSSCs is influenced by their molecular structure, which affects their absorption spectra, energy levels (HOMO/LUMO), and interaction with the semiconductor surface (e.g., TiO2). researchgate.netmdpi.comnih.govmdpi.com Research in this area focuses on designing dyes that can efficiently absorb sunlight and facilitate electron injection into the semiconductor's conduction band.
Precursors for High-Nitrogen Energetic Materials
High-nitrogen compounds are a class of energetic materials sought after for their high heats of formation and the generation of environmentally benign N2 gas upon decomposition. The imidazole ring, being a nitrogen-rich heterocycle, is a valuable building block for such materials. researchgate.netnih.govnih.gov The presence of a cyano group further increases the nitrogen content of this compound, making it an interesting precursor for the synthesis of high-nitrogen energetic compounds.
The synthesis of energetic materials often involves the introduction of explosophoric groups, such as nitro (-NO2) or azido (B1232118) (-N3), onto a core structure. The chlorine atoms on the this compound ring can potentially be substituted by these energetic moieties to create more potent energetic materials. While specific syntheses starting from this exact compound are not widely reported, the general strategies for creating nitrogen-rich energetic materials from functionalized imidazoles and other heterocycles are well-established. mdpi.compurdue.eduorgchemres.orgpurdue.edu For instance, various nitroimidazoles have been synthesized and their energetic properties evaluated. researchgate.net The combination of a stable aromatic imidazole core with energy-rich functional groups can lead to materials with a desirable balance of performance and stability. nih.govdtic.milfrontiersin.orgrsc.org
Development of Novel Anisotropic Conductors
The development of materials with anisotropic conductivity, where the electrical conductivity is directionally dependent, is of interest for various electronic applications. While there is no direct literature linking this compound to the development of anisotropic conductors, related compounds have been explored for their conductive properties. For example, certain ionic liquids based on imidazole derivatives have been investigated for creating anisotropic ion-conductive materials through the alignment of liquid crystalline phases. elsevierpure.com
Furthermore, cyano-substituted imidazole salts have been patented for use in lithium-ion batteries, indicating the relevance of this class of compounds in electrochemical applications where ionic conductivity is crucial. google.com The planar structure of the imidazole ring could facilitate π-π stacking in the solid state, a property that can be exploited in the design of organic conductive materials. By appropriate functionalization of the this compound core, it might be possible to induce self-assembly into ordered structures that exhibit anisotropic charge transport. However, this remains a speculative area of application requiring further research.
Applications in Asymmetric Catalysis as Ligands
Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Imidazole and its derivatives have been successfully employed as scaffolds for the design of novel chiral ligands. acs.orgnih.govresearchgate.netacs.orgnih.gov The imidazole core can be incorporated into various ligand architectures, including P,N-ligands, which have shown great success in a range of metal-catalyzed reactions. nih.govresearchgate.netsemanticscholar.org
The structure of this compound offers several points for modification to introduce chirality and coordinating atoms for metal binding. The chlorine atoms can be substituted with groups that can coordinate to a metal center, and the nitrogen atoms of the imidazole ring itself can also act as coordination sites. Although the direct use of ligands derived from this compound in asymmetric catalysis has not been extensively reported, the broader success of chiral imidazole-based ligands suggests the potential of this compound as a starting point for new ligand design. rsc.orgresearchgate.net The development of new chiral ligands is a continuous effort in the field of catalysis, aiming to achieve higher efficiency and enantioselectivity for a wide array of chemical transformations. nih.gov
Conclusion and Future Research Directions
Synthesis of 4,5-Dichloro-2-cyano-imidazole: Current Status and Challenges
A significant hurdle in the exploration of this compound is the absence of a well-established, high-yield synthetic protocol in publicly accessible literature. This lack of a straightforward synthetic route presents a primary challenge that must be overcome to unlock its potential. Research into the synthesis of related compounds, however, suggests several plausible strategies.
One potential pathway involves the direct chlorination of a 2-cyano-imidazole precursor. However, controlling the regioselectivity to obtain the desired 4,5-dichloro isomer over other chlorinated products would be a formidable challenge. Another approach could be the construction of the imidazole (B134444) ring from acyclic precursors already bearing the necessary chloro- and cyano-functionalities.
A third strategy could involve the modification of 4,5-dichloro-imidazole, a known compound. researchgate.netresearchgate.net This would require the development of a selective cyanation method at the C2 position, a transformation that can be difficult on an electron-deficient heterocyclic ring. Methods for synthesizing other 2-cyanoimidazoles, such as those used for the fungicide cyazofamid, often involve multi-step processes starting from N-oxide precursors, which could be adapted for this target molecule. google.com The development of an efficient and scalable synthesis remains the most critical initial step for future research.
Table 1: Potential Synthetic Strategies and Associated Challenges
| Strategy | Description | Key Challenges |
| Direct Chlorination | Chlorination of a 2-cyano-imidazole starting material. | Lack of regioselectivity, potential for over-chlorination, harsh reaction conditions. |
| Ring Formation | Building the imidazole ring from functionalized acyclic precursors. | Availability and stability of starting materials, control of cyclization regiochemistry. |
| Post-functionalization | Cyanation of a pre-formed 4,5-dichloro-imidazole ring. | Deactivation of the C2 position by the chloro-substituents, finding suitable cyanation reagents and conditions. |
Unexplored Reactivity and Potential for Novel Chemical Transformations
The trifunctional nature of this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of both the chlorine atoms and the cyano group is expected to render the imidazole ring highly electron-deficient. This electronic characteristic opens the door to a variety of potential chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C4 and C5 positions are prime sites for nucleophilic attack. Studies on analogous dichlorinated heterocyclic systems, such as 2,4-dichloro-1,3,5-triazines and 4,5-Dichloro-2-cyanopyridazin-3(2H)-one, demonstrate that sequential and regioselective substitution of chlorine atoms is feasible. researchgate.netrsc.org This opens up the possibility of creating a diverse library of 4,5-disubstituted-2-cyano-imidazole derivatives by reacting the parent compound with various nucleophiles (e.g., amines, alkoxides, thiolates). The ability to selectively replace one or both chlorine atoms would provide a powerful tool for fine-tuning the molecule's properties.
Reactivity of the Cyano Group: The cyano group can undergo a wide range of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles. These transformations would yield novel imidazole derivatives with different functionalities and potential applications.
Reactivity of the Imidazole Ring: The nitrogen atoms of the imidazole ring also offer sites for chemical modification. The N-H proton can be removed to form an imidazolate anion, a key step in its use as a ligand. Alkylation or arylation at the N1 position is also a possibility, further expanding the accessible chemical space.
Prospects for Designing Advanced Coordination Compounds
Imidazole derivatives are widely used as ligands in coordination chemistry due to the excellent coordinating ability of their sp²-hybridized nitrogen atoms. nih.gov The title compound, this compound, is a particularly promising ligand for designing advanced coordination compounds and metal-organic frameworks (MOFs). It offers three potential coordination sites: the two imidazole ring nitrogens (pyrrole-type and pyridine-type) and the nitrogen of the cyano group.
The closely related ligand, 4,5-dicyanoimidazole (B129182), has been successfully used to construct coordination polymers with interesting fluorescent and magnetic properties. semanticscholar.orgresearchgate.net By analogy, this compound could act as a versatile building block for novel coordination polymers. The strong electron-withdrawing effects of the chloro and cyano substituents would significantly lower the energy of the ligand's π* orbitals. This modulation of the ligand's electronic properties could be used to:
Tune Luminescent Properties: Create coordination polymers with tailored emission wavelengths for applications in sensing, lighting, and optical devices. semanticscholar.org
Influence Magnetic Coupling: Act as a bridging ligand to mediate magnetic interactions between metal centers, potentially leading to new molecular magnets.
Enhance Catalytic Activity: The electronic properties of the ligand can influence the redox potential and reactivity of the coordinated metal center in catalytic applications.
Computational studies on the coordination of 4,5-dichloroimidazole (B103490) (without the cyano group) with Cu(II) have already shown that the azomethine nitrogen is a primary coordination site. researchgate.net The addition of the C2-cyano group provides a second, competing or bridging coordination site, allowing for the formation of more complex, multidimensional structures.
Emerging Opportunities in Computational Chemistry for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolset for predicting the properties and reactivity of this compound before engaging in extensive experimental work. researchgate.net DFT calculations can provide deep insights into:
Electronic Structure: Mapping the molecular electrostatic potential (MEP) can identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic reactions. orientjchem.org
Reaction Mechanisms: The energy profiles for potential reactions, such as nucleophilic substitution at the C4/C5 positions, can be calculated to predict regioselectivity and reaction feasibility. nih.govnih.gov
Coordination Behavior: Computational modeling can predict the most stable coordination modes with different metal ions and help in the rational design of coordination polymers with desired topologies and properties. researchgate.net
Spectroscopic Properties: Theoretical calculations can help in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis) for newly synthesized compounds.
Future Roles in Materials Science and Related Chemical Fields
The unique combination of functional groups in this compound makes it a promising platform molecule for materials science. Beyond the coordination polymers already discussed, several other applications can be envisioned.
Functional Organic Materials: The electron-deficient nature of the imidazole core suggests its potential use as a building block for n-type organic semiconductors, which are essential components in organic electronics like organic field-effect transistors (OFETs) and organic solar cells.
Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for metals like copper, forming a protective layer on the metal surface. tsijournals.com The multiple potential anchoring sites (N, Cl, CN) on this compound could lead to strong adsorption and superior corrosion inhibition properties.
High-Energy Materials: The high nitrogen content of the molecule, coupled with the potential for further functionalization with energetic groups (e.g., nitro, azido) via substitution of the chlorine atoms, makes it an interesting scaffold for the synthesis of novel high-energy-density materials.
Q & A
Q. How can researchers leverage computational tools for retrosynthetic planning of novel imidazole derivatives?
- Methodology : AI-driven platforms (e.g., PubChem’s retrosynthesis tool) prioritize routes using amidines or ketones as precursors. One-step synthesis feasibility is validated via Reaxys/Pistachio databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
